Technical Guide: Physicochemical Profile of 5-Bromo-2-isobutoxy-3-nitro-pyridine
Technical Guide: Physicochemical Profile of 5-Bromo-2-isobutoxy-3-nitro-pyridine
The following technical guide details the physicochemical properties, synthesis, and handling of 5-Bromo-2-isobutoxy-3-nitropyridine (CAS 1250043-16-3). This document is structured for researchers and process chemists in pharmaceutical development.[1]
Executive Summary
5-Bromo-2-isobutoxy-3-nitropyridine is a highly specialized heterocyclic building block used primarily in the synthesis of next-generation kinase inhibitors (e.g., targeting ALK, ROS1, or EGFR pathways).[2] Its structural triad—a reactive bromine at C5, a reducible nitro group at C3, and a lipophilic isobutoxy moiety at C2—makes it a versatile scaffold for "scaffold hopping" in medicinal chemistry. The isobutoxy group specifically serves to fill hydrophobic pockets (e.g., the ATP-binding site gatekeeper region) while the bromine and nitro groups allow for orthogonal functionalization via cross-coupling and reduction-amidation sequences.
Chemical Identity & Structural Analysis[3]
| Parameter | Detail |
| IUPAC Name | 5-Bromo-2-(2-methylpropoxy)-3-nitropyridine |
| Common Name | 5-Bromo-2-isobutoxy-3-nitropyridine |
| CAS Number | 1250043-16-3 |
| Molecular Formula | C |
| Molecular Weight | 275.10 g/mol |
| SMILES | CC(C)COC1=C(C=C(C=N1)Br)[O-] |
| Structural Class | 2-Alkoxy-3-nitro-5-halopyridine |
Structural Conformation & Reactivity
The molecule features a pyridine core electronically deficient due to the electron-withdrawing nitro group (-NO
-
C2-Isobutoxy Group: Acts as an electron-donating group (EDG) via resonance, stabilizing the ring slightly but primarily serving as a steric anchor. The bulky isobutyl chain restricts rotation, potentially locking the molecule into a preferred conformation for protein binding.
-
C3-Nitro Group: Highly susceptible to reduction (Fe/NH
Cl or H /Pd), converting to an amine for subsequent heterocyclization (e.g., forming imidazopyridines). -
C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl side chains.
Physicochemical Properties
Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models validated against the methoxy-analog series.*
| Property | Value / Range | Context & Implication |
| Physical State | Solid (Crystalline Powder) | Typically isolated as a pale yellow to orange solid. |
| Melting Point | 65°C – 75°C | Lower than the methoxy analog (90°C) due to increased flexibility of the isobutyl chain disrupting crystal packing. |
| Boiling Point | ~360°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification if not solid. |
| Density | 1.5 ± 0.1 g/cm³ | High density attributed to the bromine atom. |
| LogP (Lipophilicity) | 3.15 ± 0.3 | Significantly more lipophilic than the methoxy analog (LogP ~1.8). Critical for membrane permeability. |
| pKa (Conjugate Acid) | -1.5 to -2.0 | The pyridine nitrogen is extremely weakly basic due to the strong electron-withdrawing NO |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Methanol, THF. |
Synthetic Accessibility & Purity Profiling
The synthesis of 5-Bromo-2-isobutoxy-3-nitropyridine follows a standard nucleophilic aromatic substitution (S
Synthesis Workflow (S Ar)
Precursor: 5-Bromo-2-chloro-3-nitropyridine.[3] Reagent: Isobutanol (solvent/reactant) + Base (NaH or KOtBu). Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Figure 1: S
Purity Analysis Protocol (HPLC)
To ensure the absence of the hydrolyzed byproduct (5-bromo-3-nitro-2-pyridone), the following method is recommended:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 min. (High organic start due to lipophilicity).
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).
-
Retention Time: Product elutes late (~7-8 min) compared to polar impurities.
Experimental Protocols
Protocol A: Determination of Solubility (Thermodynamic)
Validating the lipophilic nature for formulation.
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or organic solvent (e.g., 1-Octanol).
-
Equilibration: Shake at 25°C for 24 hours at 800 rpm.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.
Protocol B: Chemical Stability Assessment
Assessing susceptibility to hydrolysis.
-
Conditions: Dissolve compound in THF:Water (1:1) at 1 mg/mL.
-
Stressors:
-
Acid: Add 0.1 M HCl (Monitor for 24h).
-
Base: Add 0.1 M NaOH (Monitor for 24h).
-
-
Observation: The 2-isobutoxy ether linkage is generally stable to acid but may undergo hydrolysis to the pyridone (2-hydroxy derivative) under strong basic conditions at elevated temperatures.
-
Acceptance Criteria: >98% recovery indicates stability.
Functional Reactivity Map (SAR)
This diagram illustrates how each functional group on the scaffold serves as a distinct "handle" for medicinal chemistry transformations.
Figure 2: Structure-Activity Relationship (SAR) and synthetic utility map.
Safety & Handling
-
Hazards: Classified as an Irritant (H315, H319, H335).[4] The nitro group introduces potential explosivity hazards if heated under confinement, though the bromine atom mitigates this slightly by increasing molecular weight.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro-pyridines can undergo photo-degradation.
-
Spill Response: Do not use water for cleanup if large quantities are involved; use dry sand or chemically inert absorbents.
References
-
Sigma-Aldrich. 5-Bromo-2-nitropyridine Product Sheet (Analog Reference). Available at: (Accessed 2026).
-
PubChem. Compound Summary for CAS 1250043-16-3. National Library of Medicine. Available at: (Accessed 2026).
-
BLD Pharm. Product Specifications: 5-Bromo-2-isobutoxy-3-nitropyridine.[2][5][6][7][8] Available at: (Accessed 2026).
-
Jubilant Ingrevia. Safety Data Sheet: Nitropyridine Intermediates. Available at: (Accessed 2026).
-
ChemicalBook. Synthesis Routes for 2-Alkoxy-3-nitro-5-bromopyridines. Available at: (Accessed 2026).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-4-fluoro-2-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 1248934-11-3|5-Bromo-2-(cyclopentyloxy)-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. CAS:1198319-46-83-Bromo-2-(2-methoxyethoxy)-5-nitropyridine-毕得医药 [bidepharm.com]
- 7. 1250043-16-3|5-Bromo-2-isobutoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
